Cas no 39506-61-1 (5-Methylsalicylamide)

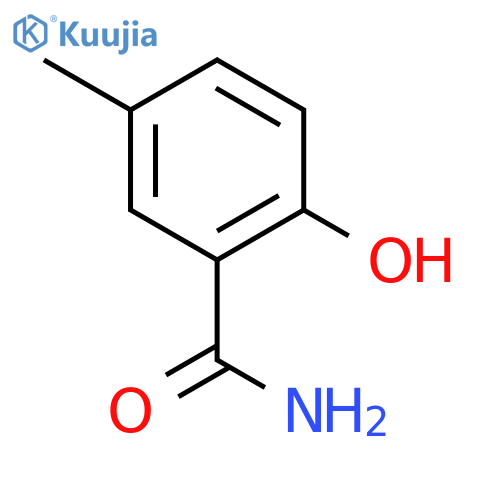

5-Methylsalicylamide structure

商品名:5-Methylsalicylamide

5-Methylsalicylamide 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-5-methylbenzamide

- 5-Methylsalicylamide

- 8023 5-METHYL SALICYLAMIDE

- 5-METHYLSALICYAMIDE

- Benzamide, 2-hydroxy-5-methyl- (9CI)

- BS-49088

- 5-methyl salicylamide

- 39506-61-1

- BENZAMIDE, 2-HYDROXY-5-METHYL-

- AKOS000207076

- MB00262

- CS-0179654

- SCHEMBL552239

- E75745

- DTXSID60443636

- 2-hydroxy-5-methyl-benzamide

- FT-0639547

- YNAXKCRTFJQYDT-UHFFFAOYSA-N

- A824581

- AC-8706

- DB-049424

-

- MDL: MFCD00017124

- インチ: 1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)

- InChIKey: YNAXKCRTFJQYDT-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C(N)=O)=C(O)C=C1

計算された属性

- せいみつぶんしりょう: 151.06300

- どういたいしつりょう: 151.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 182 ºC

- ふってん: 278.9±33.0 °C at 760 mmHg

- フラッシュポイント: 122.5±25.4 °C

- 屈折率: 1.598

- PSA: 63.32000

- LogP: 1.49980

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Methylsalicylamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Methylsalicylamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

5-Methylsalicylamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002002-250mg |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 97% | 250mg |

$499.20 | 2023-09-02 | |

| Alichem | A015002002-500mg |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 97% | 500mg |

$823.15 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-250mg |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 97% | 250mg |

¥102.00 | 2024-05-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB238-200mg |

5-Methylsalicylamide |

39506-61-1 | 95+% | 200mg |

153.0CNY | 2021-07-14 | |

| Ambeed | A140736-25g |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 95% | 25g |

$285.0 | 2025-02-26 | |

| Ambeed | A140736-5g |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 95% | 5g |

$65.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250324-100mg |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 97% | 100mg |

¥61.00 | 2024-05-15 | |

| Aaron | AR00388T-100mg |

5-Methylsalicylamide |

39506-61-1 | 96% | 100mg |

$9.00 | 2025-02-11 | |

| A2B Chem LLC | AB49553-25g |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 96% | 25g |

$366.00 | 2024-04-20 | |

| Crysdot LLC | CD12075626-10g |

2-Hydroxy-5-methylbenzamide |

39506-61-1 | 95+% | 10g |

$302 | 2024-07-24 |

39506-61-1 (5-Methylsalicylamide) 関連製品

- 3665-51-8(2-Hydroxy-3-naphtoamide)

- 3147-50-0(2,6-Dihydroxybenzamide)

- 49667-22-3(2-Hydroxy-4-methylbenzamide)

- 3147-45-3(2,4-Dihydroxybenzamide)

- 65-45-2(Salicylamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39506-61-1)5-Methylsalicylamide

清らかである:99%/99%

はかる:10g/25g

価格 ($):238.0/485.0